![molecular formula C18H20ClNOS B5781541 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5781541.png)
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have a high affinity for the protein tyrosine kinase (PTK) family, which plays a critical role in cellular signaling pathways. In
Mecanismo De Acción
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is a selective inhibitor of the PTK family, which plays a critical role in cellular signaling pathways. Specifically, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide binds to the active site of the PTK enzyme and prevents its activation, leading to the inhibition of downstream signaling pathways. This inhibition ultimately leads to the suppression of cellular proliferation and survival, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has a significant effect on the immune system, specifically on B-cell signaling pathways. 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to inhibit BCR-mediated signaling, leading to the suppression of B-cell proliferation and differentiation. Additionally, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is its high selectivity for the PTK family, making it a valuable tool for studying cellular signaling pathways. Additionally, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have a good safety profile in preclinical studies, making it a potential candidate for clinical trials. However, one limitation of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide. One area of interest is the development of combination therapies using 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide and other inhibitors to target multiple signaling pathways simultaneously. Additionally, further studies are needed to determine the efficacy of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide in clinical trials for various diseases. Finally, the development of more soluble analogs of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide could improve its utility as a research tool.
Métodos De Síntesis
The synthesis of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide involves the reaction of 2-chlorobenzyl chloride and 4-isopropylaniline to form the intermediate 2-(2-chlorobenzyl)aniline. This intermediate is then treated with thioacetic acid to form the final product, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide. The overall yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-13(2)14-7-9-16(10-8-14)20-18(21)12-22-11-15-5-3-4-6-17(15)19/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSWCBZURPXWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

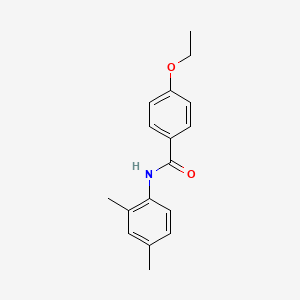
![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)

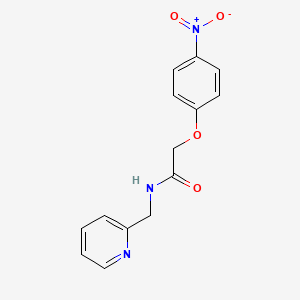
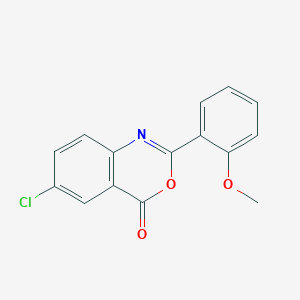
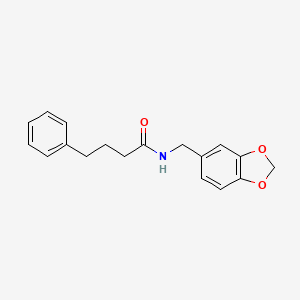
![N-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5781529.png)

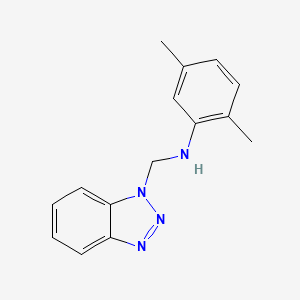
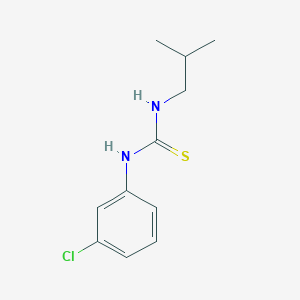
![5-(ethylthio)-9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5781558.png)
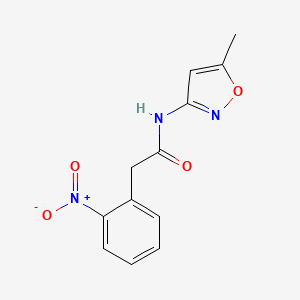
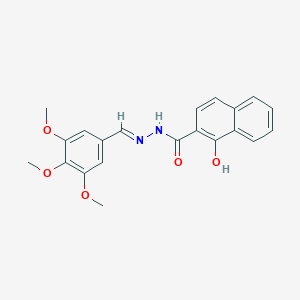
![ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5781576.png)